molecular formula C14H26Br2 B14544353 1,1-Bis(bromomethyl)cyclododecane CAS No. 61876-44-6

1,1-Bis(bromomethyl)cyclododecane

Cat. No.: B14544353
CAS No.: 61876-44-6
M. Wt: 354.16 g/mol
InChI Key: LWSUDCGUIXUAKS-UHFFFAOYSA-N
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Description

1,1-Bis(bromomethyl)cyclododecane is an organic compound characterized by a cyclododecane ring with two bromomethyl groups attached to the same carbon atom

Preparation Methods

The synthesis of 1,1-Bis(bromomethyl)cyclododecane typically involves the bromination of cyclododecane derivatives. One common method is the photobromination of cyclododecane using N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under ultraviolet light, which facilitates the formation of bromomethyl groups on the cyclododecane ring . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

1,1-Bis(bromomethyl)cyclododecane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as hydroxide ions, to form hydroxymethyl derivatives.

    Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agent used.

Common reagents and conditions for these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and potassium permanganate (KMnO4) for oxidation. The major products formed from these reactions vary based on the specific reagents and conditions employed.

Scientific Research Applications

1,1-Bis(bromomethyl)cyclododecane has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound can be used in studies involving the modification of biomolecules.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 1,1-Bis(bromomethyl)cyclododecane exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the bromomethyl groups act as leaving groups, allowing nucleophiles to attack the carbon atom and form new bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

1,1-Bis(bromomethyl)cyclododecane can be compared with other similar compounds, such as:

    1,2-Dibromocyclohexane: Another brominated cycloalkane with different reactivity and applications.

    1,1-Dibromocyclohexane: Similar structure but with a smaller ring size, leading to different chemical properties.

    1,1-Bis(bromomethyl)cyclohexane: Similar structure but with a cyclohexane ring instead of a cyclododecane ring.

The uniqueness of this compound lies in its larger ring size, which can influence its reactivity and the types of reactions it can undergo.

Properties

CAS No.

61876-44-6

Molecular Formula

C14H26Br2

Molecular Weight

354.16 g/mol

IUPAC Name

1,1-bis(bromomethyl)cyclododecane

InChI

InChI=1S/C14H26Br2/c15-12-14(13-16)10-8-6-4-2-1-3-5-7-9-11-14/h1-13H2

InChI Key

LWSUDCGUIXUAKS-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)(CBr)CBr

Origin of Product

United States

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